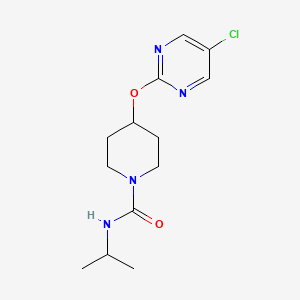

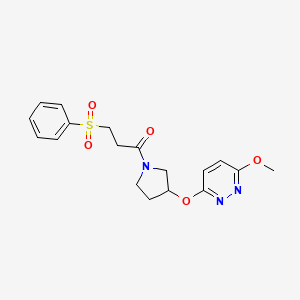

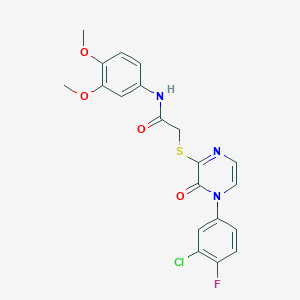

![molecular formula C23H22N4 B2904922 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-70-7](/img/structure/B2904922.png)

3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the linear formula C23H22N4. It has a molecular weight of 354.459 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The compound has a molecular weight of 354.459 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Synthesis and Biological Investigations

The pyrido[1,2-a]benzimidazole derivatives, including structures related to 3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, have been synthesized and investigated for various biological activities. One study describes the synthesis of substituted pyrido[1,2‐a]benzimidazoles and their evaluation for antibacterial, antileukemic, antimicrobial, herbicidal, and antifungal activities. Although many compounds in this class were found to be inactive, two demonstrated in vitro antibacterial potential, highlighting the potential for antimicrobial applications (Rida et al., 1988).

Fluorescent Properties and Applications

Another application of pyrido[1,2-a]benzimidazole derivatives includes the study of their fluorescent properties. The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives was described, leading to compounds evaluated as fluorescent whitening agents for polyester fibers. This suggests potential uses in materials science, particularly in enhancing the visual appearance of textiles (Rangnekar & Rajadhyaksha, 1986).

Corrosion Inhibition

The heterocyclic derivatives of pyrido[1,2-a]benzimidazole also show promising results as corrosion inhibitors. A study on the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surface in HCl solution revealed that these compounds can significantly enhance the corrosion resistance. This property is critical in the protection of metal structures and components in industrial applications, demonstrating the chemical versatility and applicability of these compounds (Abdel Hameed et al., 2020).

Green Chemistry and Environmental Considerations

The interest in environmentally friendly chemical synthesis has led to the exploration of green multicomponent synthesis methods for pyrido[1,2-a]benzimidazole derivatives. A study highlighted the synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives using water as a solvent under microwave irradiation. This approach emphasizes the shift towards sustainable chemistry practices, offering high yields, low environmental impact, and cost-effectiveness (Liu et al., 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-phenylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4/c1-16(2)18-14-22(25-13-12-17-8-4-3-5-9-17)27-21-11-7-6-10-20(21)26-23(27)19(18)15-24/h3-11,14,16,25H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRRRIQTOALPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

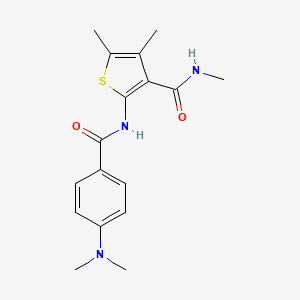

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)

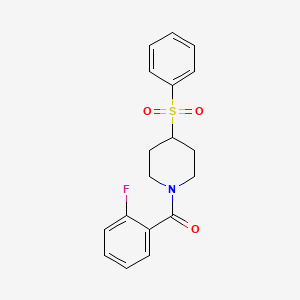

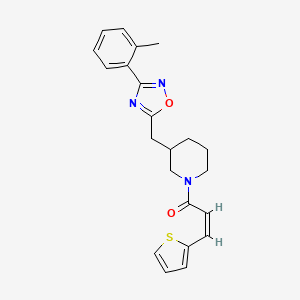

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

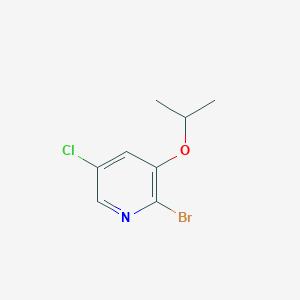

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

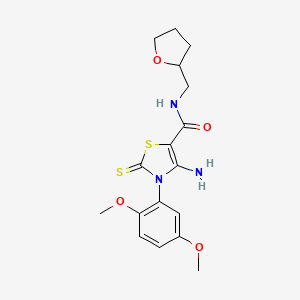

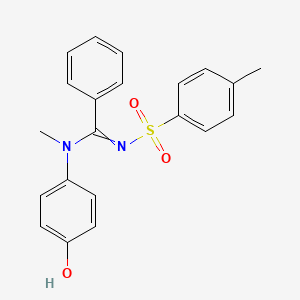

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)